Propyl 3-oxo-3-phenylpropanoate
Description
Propyl 3-oxo-3-phenylpropanoate is an ester derivative of 3-oxo-3-phenylpropanoic acid, where the carboxylic acid group is esterified with a propyl alcohol moiety. Its structure consists of a phenyl group attached to the β-carbon of a propanoate backbone, with a ketone group at the α- and β-positions (3-oxo).
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
propyl 3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C12H14O3/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
UDVTUIQSPYLVPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties, extrapolated from evidence:
*Calculated based on structural formula.
Key Observations:
- Ester Chain Length : Propyl esters generally exhibit higher lipophilicity compared to ethyl or methyl analogs, which may enhance membrane permeability in biological systems .
- Bulky groups (e.g., diphenyl in ) reduce solubility but improve thermal stability.
- Phase Behavior: Propyl-substituted compounds often display distinct melting/recrystallization behavior due to weaker intermolecular forces compared to shorter-chain esters, as seen in hybrid organic-inorganic crystals .
Pharmacological and Material Science Relevance
- Drug Intermediates: Ethyl 3-oxo-3-phenylpropanoate derivatives are used in synthesizing triazolopyrimidinone derivatives for pharmacological evaluation . The propyl analog may serve a similar role, with enhanced bioavailability due to its longer ester chain.
- For example, trifluoromethyl-substituted analogs (e.g., ) could impart UV stability or chemical resistance.
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